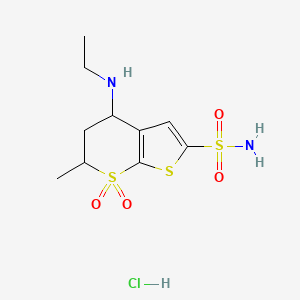

rac-cis Dorzolamide Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

rac-cis Dorzolamide Hydrochloride: is a carbonic anhydrase inhibitor used primarily in the treatment of elevated intraocular pressure in conditions such as glaucoma and ocular hypertension. It is a sulfonamide derivative and is often administered in the form of ophthalmic drops .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dorzolamide hydrochloride involves several steps, starting with the reaction of thiophene-2-thiol with but-2-enoic acid. This is followed by the formation of racemic 4-(ethylamino)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide (dorzolamide base). The final step involves the removal of diastereomeric impurities from the racemic mixture of dorzolamide base .

Industrial Production Methods: Industrial production methods focus on optimizing the yield and purity of dorzolamide hydrochloride. One method involves the use of column chromatography to separate the cis- and trans-isomers of the racemic dorzolamide base. Another method involves the use of resolving agents such as di-p-toluoyl-L-tartaric acid monohydrate in n-propanol .

Chemical Reactions Analysis

Types of Reactions: rac-cis Dorzolamide Hydrochloride undergoes various chemical reactions, including:

Substitution: The compound can undergo substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide and sodium tungstate are commonly used for the oxidation of the sulfide group.

Substitution: Various nucleophiles can be used for substitution reactions at the sulfonamide group.

Major Products:

Scientific Research Applications

rac-cis Dorzolamide Hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry for the development of new analytical methods.

Medicine: It is used in the development of new treatments for glaucoma and ocular hypertension.

Industry: The compound is used in the pharmaceutical industry for the production of ophthalmic solutions.

Mechanism of Action

rac-cis Dorzolamide Hydrochloride exerts its effects by inhibiting the enzyme carbonic anhydrase II and IV in the ciliary epithelium of the eye. This inhibition reduces the production of aqueous humor, thereby lowering intraocular pressure . The molecular targets involved are the carbonic anhydrase enzymes, and the pathway involves the reduction of hydrogen ion secretion and increased renal excretion of sodium, potassium, bicarbonate, and water .

Comparison with Similar Compounds

Brinzolamide: Another carbonic anhydrase inhibitor used for similar indications.

Acetazolamide: A systemic carbonic anhydrase inhibitor used for various conditions including glaucoma and altitude sickness.

Comparison:

rac-cis Dorzolamide Hydrochloride vs. Brinzolamide: Both compounds are used to treat elevated intraocular pressure, but dorzolamide is often preferred for its topical application and fewer systemic side effects.

This compound vs. Acetazolamide: Dorzolamide is used topically, whereas acetazolamide is used systemically.

Properties

IUPAC Name |

4-(ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O4S3.ClH/c1-3-12-8-4-6(2)18(13,14)10-7(8)5-9(17-10)19(11,15)16;/h5-6,8,12H,3-4H2,1-2H3,(H2,11,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSRUSFPMRGDLAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.